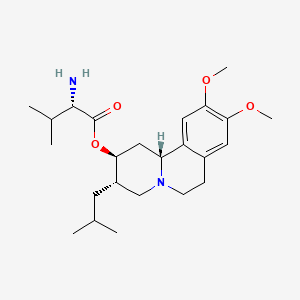

(2S,3S,11bR)-Dihydrotetrabenazine L-Val

Description

Historical Context of Monoamine Depletion Strategies in Neurochemical Research

The concept of monoamine depletion as a therapeutic strategy has its roots in the mid-20th century with the study of compounds like reserpine (B192253). nih.gov Initially used as an antihypertensive agent, reserpine was observed to induce depressive symptoms in some patients, an effect that was later linked to its ability to deplete brain monoamines by inhibiting VMAT. nih.govscispace.com This observation was a foundational piece of evidence for the monoamine hypothesis of depression, which posits that a deficiency in monoamine neurotransmitters is a key factor in the pathophysiology of the disorder. nih.govresearchgate.netnih.gov

The development of the monoamine hypothesis spurred significant research into agents that could modulate monoamine levels, leading to the creation of various antidepressant classes. nih.gov While the initial hypothesis has been refined over time, the fundamental principle of targeting monoamine pathways remains a significant area of neuropharmacological research. nih.govnih.gov

Overview of Tetrabenazine (B1681281) and Dihydrotetrabenazine (B1670615) Derivatives in Preclinical Investigations

Tetrabenazine (TBZ) is a reversible VMAT2 inhibitor that has been a subject of extensive study. nih.gov It is recognized for its role in treating hyperkinetic movement disorders. nih.gov Preclinical and clinical research has shown that tetrabenazine is rapidly metabolized in the body to various stereoisomers of dihydrotetrabenazine (DHTBZ). nih.govnih.gov These metabolites are themselves potent inhibitors of VMAT2 and are largely responsible for the therapeutic effects of the parent drug. nih.gov

The metabolic reduction of tetrabenazine's ketone group creates an additional chiral center, resulting in a number of DHTBZ stereoisomers. nih.gov Preclinical investigations have focused on synthesizing and evaluating these individual stereoisomers to understand their specific contributions to VMAT2 inhibition and to identify derivatives with improved pharmacological profiles. nih.govnih.govtandfonline.com For instance, valbenazine (B1662120), a prodrug of the single stereoisomer (2R,3R,11bR)-dihydrotetrabenazine ([+]-α-HTBZ), was developed to provide more consistent and selective VMAT2 inhibition. nih.govmdpi.comnih.gov

Fundamental Importance of Stereochemistry in Ligand-Target Interactions

Stereochemistry, the three-dimensional arrangement of atoms in a molecule, is a critical determinant of a drug's interaction with its biological target. mhmedical.com Biological receptors, such as VMAT2, are chiral environments, meaning they can differentiate between the various stereoisomers of a ligand. researchgate.netslideshare.net This specificity arises because the binding pocket of a receptor has a defined three-dimensional shape, and only a ligand with a complementary shape can bind effectively to elicit a biological response. researchgate.net

The interaction between a drug and its receptor is often likened to a "lock and key" model, where the drug (key) must fit precisely into the receptor (lock). researchgate.net Different stereoisomers of a drug can have vastly different affinities and efficacies at the same receptor. One isomer (the eutomer) may be responsible for the desired therapeutic effect, while another (the distomer) may be inactive or even contribute to off-target effects. slideshare.netnih.gov This principle is fundamental to modern drug design, where the goal is often to develop single-isomer drugs to maximize efficacy and minimize undesirable effects. acs.org

Positional Significance of (2S,3S,11bR)-Dihydrotetrabenazine L-Val within the Benzo[a]quinolizine Scaffold

The benzo[a]quinolizine core structure is the foundational scaffold for tetrabenazine and its derivatives. nih.gov The specific stereochemistry at the C-2, C-3, and C-11b positions of the dihydrotetrabenazine molecule dictates its binding affinity for VMAT2. nih.gov Research evaluating all eight possible stereoisomers of dihydrotetrabenazine has demonstrated a clear structure-activity relationship. nih.govnih.gov

Specifically, the configuration at the C-3 and C-11b positions appears to be a key determinant for high-affinity VMAT2 binding. nih.gov The (3R,11bR)-configuration is associated with the highest potency. nih.govnih.gov The compound , (2S,3S,11bR)-Dihydrotetrabenazine, is a stereoisomer of dihydrotetrabenazine. While not the most potent isomer, it still possesses the 11b-R configuration, which is found in the more active isomers. researchgate.net

The addition of an L-valine (L-Val) ester to the dihydrotetrabenazine molecule, creating this compound, represents a prodrug strategy. mdpi.com This approach is exemplified by valbenazine, which is an L-valine ester of the (2R,3R,11bR) isomer of dihydrotetrabenazine. mdpi.com The purpose of the valine ester is to enhance the pharmacokinetic properties of the active metabolite, such as prolonging its half-life, which can allow for less frequent dosing. mdpi.com Upon administration, the ester is cleaved by enzymes in the body to release the active dihydrotetrabenazine metabolite. nih.gov Therefore, the "L-Val" component of this compound is designed to deliver the (2S,3S,11bR) stereoisomer of dihydrotetrabenazine.

VMAT2 Binding Affinities of Dihydrotetrabenazine (DHTBZ) Stereoisomers

The following table presents the VMAT2 binding affinities (Ki) for various stereoisomers of dihydrotetrabenazine, highlighting the critical role of stereochemistry in target engagement. nih.gov

| Stereoisomer | VMAT2 Binding Affinity (Ki, nM) |

| (2R,3R,11bR)-DHTBZ | 3.96 |

| (2S,3R,11bR)-DHTBZ | 13.4 |

| (2R,3S,11bR)-DHTBZ | 71.1 |

| (2S,3S,11bR)-DHTBZ | 593 |

Data sourced from Yao et al., Eur J Med Chem, 2011. nih.gov

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C24H38N2O4 |

|---|---|

Molecular Weight |

418.6 g/mol |

IUPAC Name |

[(2S,3S,11bR)-9,10-dimethoxy-3-(2-methylpropyl)-2,3,4,6,7,11b-hexahydro-1H-benzo[a]quinolizin-2-yl] (2S)-2-amino-3-methylbutanoate |

InChI |

InChI=1S/C24H38N2O4/c1-14(2)9-17-13-26-8-7-16-10-21(28-5)22(29-6)11-18(16)19(26)12-20(17)30-24(27)23(25)15(3)4/h10-11,14-15,17,19-20,23H,7-9,12-13,25H2,1-6H3/t17-,19+,20-,23-/m0/s1 |

InChI Key |

GEJDGVNQKABXKG-USKVXJDGSA-N |

Isomeric SMILES |

CC(C)C[C@H]1CN2CCC3=CC(=C(C=C3[C@H]2C[C@@H]1OC(=O)[C@H](C(C)C)N)OC)OC |

Canonical SMILES |

CC(C)CC1CN2CCC3=CC(=C(C=C3C2CC1OC(=O)C(C(C)C)N)OC)OC |

Origin of Product |

United States |

Stereochemical Elucidation and Characterization of 2s,3s,11br Dihydrotetrabenazine L Val

Absolute Configuration Determination Methodologies for Dihydrotetrabenazine (B1670615) Isomers

The unambiguous assignment of the absolute configuration at each of the three stereocenters (C-2, C-3, and C-11b) of dihydrotetrabenazine isomers is accomplished through a combination of powerful analytical techniques. These methods are essential for isolating and characterizing a specific stereoisomer like (2S,3S,11bR)-dihydrotetrabenazine from the other seven possibilities.

X-ray crystallography stands as the definitive method for determining the absolute three-dimensional structure of a crystalline molecule. By analyzing the diffraction pattern of X-rays passing through a single crystal of a compound, it is possible to map the precise spatial coordinates of each atom, thereby providing an unequivocal assignment of its absolute stereochemistry.

While a crystal structure for (2S,3S,11bR)-Dihydrotetrabenazine L-Val is not publicly available, the technique has been successfully applied to closely related dihydrotetrabenazine isomers, establishing a reliable precedent for stereochemical determination. For instance, the absolute configuration of (+)-α-dihydrotetrabenazine was confirmed as (2R,3R,11bR) through the X-ray crystal structure analysis of a precursor, (-)-α-9-O-desmethyldihydrotetrabenazine, which was determined to be the (2S,3S,11bS) isomer. Similarly, analysis of crystals formed by the reduction of tetrabenazine (B1681281) confirmed the product as a mixture of (2R,3R,11bR) and (2S,3S,11bS) enantiomers. This technique provides foundational proof of configuration that underpins other analytical methods.

Example X-Ray Crystallographic Data for a Dihydrotetrabenazine Racemic Mixture

| Parameter | Value |

| Crystal System | Monoclinic |

| Space Group | P21/c |

| a (Å) | 15.0129(14) |

| b (Å) | 12.5677(12) |

| c (Å) | 9.7715(9) |

| β (°) | 98.556(2) |

| Volume (ų) | 1823.1(3) |

| Z | 4 |

| Data derived from the analysis of a crystal containing (2R,3R,11bR) and (2S,3S,11bS) enantiomers. |

Chiral chromatography is an indispensable tool for the separation of stereoisomers. This technique utilizes a chiral stationary phase (CSP) that interacts differently with each enantiomer or diastereomer, leading to different retention times and enabling their physical separation and quantification.

High-performance liquid chromatography (HPLC) is the predominant method for resolving the eight stereoisomers of dihydrotetrabenazine. Researchers have developed specific methods using various polysaccharide-based chiral columns, such as the Chiralpak IC, to achieve baseline separation of all isomers. The choice of mobile phase, often a mixture of an alkane like n-hexane with an alcohol modifier (e.g., ethanol, isopropanol) and a basic additive (e.g., diethylamine), is critical for optimizing resolution. These validated methods are essential not only for preparative isolation of pure isomers for further study but also for quality control and analytical quantification in various samples.

Interactive Table: Chiral HPLC Conditions for Dihydrotetrabenazine Isomer Separation

| Isomer Separated | Chiral Stationary Phase | Mobile Phase Composition | Flow Rate (mL/min) | Reference |

| (+)-2: (2R,3R,11bR)-DHTBZ | Chiralpak IC | 100% MeOH + 0.1% Et₂NH | 0.5 | |

| (-)-2: (2S,3S,11bS)-DHTBZ | Chiralpak IC | 100% MeOH + 0.1% Et₂NH | 0.5 | |

| (+)-3: (2S,3R,11bR)-DHTBZ | Chiralpak IC | 25% EtOH + 75% n-hexane | 0.5 | |

| (+)-5: (2S,3S,11bR)-DHTBZ | Chiralpak IC | 100% i-PrOH + 0.1% Et₂NH | 0.5 |

While X-ray crystallography provides the absolute structure, spectroscopic methods are vital for confirming stereochemistry, especially in solution.

Nuclear Magnetic Resonance (NMR) spectroscopy, particularly two-dimensional (2D) NMR techniques like Nuclear Overhauser Effect Spectroscopy (NOESY), can be used to determine the relative configuration of stereoisomers. A NOESY experiment identifies protons that are close to each other in space, allowing for the elucidation of the relative orientation of substituents on the stereogenic centers. This method has been used to ascertain the configurations of dihydrotetrabenazine derivatives.

Circular Dichroism (CD) spectroscopy is another powerful technique for investigating chiral molecules. It measures the differential absorption of left- and right-circularly polarized light by a sample. Since enantiomers interact differently with circularly polarized light, they produce distinct, often mirror-image, CD spectra. This allows for the confirmation of the absolute configuration of a separated isomer by comparing its experimental spectrum to a known standard or to theoretical calculations. The configurations of stable tetrabenazine stereoisomers have been confirmed using electron circular dichroism (ECD).

Stereochemical Relationship to Other Dihydrotetrabenazine Isomers

The (2S,3S,11bR)-dihydrotetrabenazine isomer is part of a family of eight stereoisomers. Its relationship to the other isomers, particularly the well-characterized active metabolite of valbenazine (B1662120), is critical for understanding its potential properties.

Valbenazine is a prodrug that is metabolized to a single, highly active stereoisomer of dihydrotetrabenazine, (+)-α-HTBZ, which has the absolute configuration (2R,3R,11bR). This isomer is a potent inhibitor of the vesicular monoamine transporter 2 (VMAT2).

The isomer of interest, (2S,3S,11bR)-dihydrotetrabenazine, shares the same (11bR) configuration at the ring junction but has the opposite configuration at both the C-2 and C-3 positions. Molecules that are stereoisomers but not enantiomers (non-superimposable mirror images) are known as diastereomers. Therefore, (2S,3S,11bR)-dihydrotetrabenazine and (2R,3R,11bR)-dihydrotetrabenazine are diastereomers.

This difference in stereochemistry has a profound impact on biological activity. Research evaluating the binding affinity of all eight stereoisomers for VMAT2 revealed that the (2R,3R,11bR) isomer is one of the most potent inhibitors, while the (2S,3S,11bR) isomer is significantly less active.

Interactive Table: Comparison of (2S,3S,11bR)-DHTBZ and (2R,3R,11bR)-DHTBZ

| Feature | (2S,3S,11bR)-DHTBZ ((+)-5) | (2R,3R,11bR)-DHTBZ ((+)-2) |

| Stereochemical Relationship | Diastereomer | Diastereomer |

| Configuration at C-2 | S | R |

| Configuration at C-3 | S | R |

| Configuration at C-11b | R | R |

| VMAT2 Binding Affinity (Ki, nM) | 593 ± 69.7 | 3.96 ± 0.40 |

| Binding affinity data from Yao et al., 2011. |

The three chiral centers in dihydrotetrabenazine (C-2, C-3, and C-11b) result in a total of 2³ = 8 possible stereoisomers. These can be grouped into four pairs of enantiomers. They are often categorized based on the relative orientation of the substituents at C-3 and C-11b.

Trans-isomers : The four stereoisomers that are the primary metabolites of tetrabenazine have a trans relationship between the hydrogen atoms at C-3 and C-11b.

Cis-isomers : The other four stereoisomers, including (2S,3S,11bR)-dihydrotetrabenazine, possess a cis relationship between the hydrogens at C-3 and C-11b.

A comprehensive study that synthesized and evaluated all eight stereoisomers demonstrated that VMAT2 binding affinity is highly dependent on the specific configuration. The (3R,11bR) configuration was found to be crucial for high-affinity binding, whereas isomers with the (11bS) configuration were essentially inactive.

Interactive Table: The Eight Stereoisomers of Dihydrotetrabenazine and their VMAT2 Binding Affinity

| Isomer Designation | Absolute Configuration (2, 3, 11b) | Relative Stereochemistry (C-3/C-11b) | VMAT2 Binding Affinity (Ki, nM) |

| (+)-2 | (2R, 3R, 11bR) | trans | 3.96 ± 0.40 |

| (-)-2 | (2S, 3S, 11bS) | trans | 23,700 ± 2350 |

| (+)-3 | (2S, 3R, 11bR) | trans | 13.4 ± 1.36 |

| (-)-3 | (2R, 3S, 11bS) | trans | 2460 ± 333 |

| (+)-4 | (2R, 3S, 11bR) | cis | 71.1 ± 6.66 |

| (-)-4 | (2S, 3R, 11bS) | cis | 4630 ± 350 |

| (+)-5 | (2S, 3S, 11bR) | cis | 593 ± 69.7 |

| (-)-5 | (2R, 3R, 11bS) | cis | 1253 ± 314 |

| Data from Yao et al., 2011. |

Isomeric Purity Assessment and Control in Research Synthesis

The assessment and control of isomeric purity are paramount in the synthesis of stereochemically complex molecules like this compound. The presence of undesired stereoisomers can significantly impact a compound's properties.

Isomeric Purity Assessment

The primary technique for assessing isomeric purity is chiral HPLC. nih.gov Researchers have developed and validated specific, rapid, and enantioselective normal-phase chiral HPLC methods to separate and quantify the various isomers and enantiomers of valbenazine, a related compound. nih.gov These methods are directly applicable to the analysis of this compound and its potential isomeric impurities.

| Parameter | Condition | Reference |

|---|---|---|

| Column | Chiral Pak IG-3 (250 × 4.6 mm), 3.0 µm | nih.gov |

| Mobile Phase | n-Heptane, Isopropyl alcohol, Dichloromethane (B109758), Ethanol, Diethylamine (B46881) (70:10:15:5:0.1 V/V) | nih.gov |

| Flow Rate | Gradient | nih.gov |

| Detection Wavelength | 282 nm | nih.gov |

| Column Temperature | 35°C | nih.gov |

| Injection Volume | 10 µl | nih.gov |

| Resolution | > 2.0 between enantiomer and isomers | nih.gov |

Control in Research Synthesis

Control over stereochemistry during synthesis is achieved through several key strategies. The foundation of this control lies in stereoselective synthesis, which aims to preferentially form one stereoisomer over others. nih.gov The synthesis of the eight distinct stereoisomers of dihydrotetrabenazine highlights the methods used to control the configuration at the C-2, C-3, and C-11b positions. nih.govnih.gov

One critical step is the reduction of a tetrabenazine precursor. The choice of reducing agent can significantly influence the stereochemical outcome. For example, reduction of (+)-(3R,11bR)-tetrabenazine with sodium borohydride (B1222165) (NaBH₄) yields a mixture of (2R,3R,11bR)-DHTBZ and (2S,3R,11bR)-DHTBZ. nih.gov To achieve different stereoselectivity, other reagents like L-Selectride® or borane (B79455) complexes are employed. nih.govnih.gov Using borane or its complexes as reducing agents at low temperatures has been shown to greatly improve the stereoselectivity and chemical yield of the reduction, which can simplify the purification process by avoiding cumbersome column chromatography. nih.gov

Furthermore, starting with materials of high enantiomeric purity is essential. For the synthesis of this compound, this would involve using an enantiomerically pure precursor for the dihydrotetrabenazine core and pure L-Valine for the esterification step. nih.gov Following the synthesis, purification techniques such as column chromatography and recrystallization are employed to separate the desired stereoisomer from any remaining impurities. nih.gov

| Precursor | Reagent | Primary Product(s) | Reference |

|---|---|---|---|

| (+)-(3R,11bR)-Tetrabenazine | NaBH₄ | (2R,3R,11bR)-DHTBZ and (2S,3R,11bR)-DHTBZ | nih.gov |

| (+)-(3R,11bR)-Tetrabenazine | L-Selectride® | (2S,3R,11bR)-DHTBZ | nih.gov |

| (3R, 11bR)-Tetrabenazine | Borane or borane complexes | (2R, 3R, 11bR)-dihydrotetrabenazine | nih.gov |

Synthetic Strategies and Chemical Derivatization of 2s,3s,11br Dihydrotetrabenazine L Val

Chemical Synthesis of the (2S,3S,11bR)-Dihydrotetrabenazine Core

The construction of the (2S,3S,11bR)-dihydrotetrabenazine core, which possesses three defined stereocenters, is a significant synthetic challenge. The approaches to obtaining this specific stereoisomer rely on either building the chirality into the molecule through asymmetric synthesis or separating the desired isomer from a mixture.

Enantioselective and Diastereoselective Synthetic Pathways

The synthesis of dihydrotetrabenazine (B1670615) (DHTBZ) stereoisomers often begins with the precursor tetrabenazine (B1681281) (TBZ). The reduction of the C2-keto group of TBZ introduces the third stereocenter. The choice of reducing agent and reaction conditions is critical for controlling the diastereoselectivity of this transformation.

One documented pathway to achieving the (2S,3S,11bR) configuration involves a stereoselective hydroboration-oxidation reaction. nih.gov Specifically, the synthesis of (2S,3S,11bR)-DHTBZ, also referred to as (+)-5, has been accomplished starting from an appropriate olefin precursor, (+)-7. nih.gov The reaction with borane (B79455) in tetrahydrofuran (B95107) (THF), followed by an oxidative workup with sodium hydroxide (B78521) and hydrogen peroxide, yields the desired alcohol product. nih.gov This method is a regioselective and stereoselective hydroboration-oxidation that delivers the hydroxyl group with the required (2S) configuration. nih.gov

For context, the synthesis of other DHTBZ stereoisomers highlights different selective reduction strategies. For example, the reduction of (+)-(3R,11bR)-TBZ with sodium borohydride (B1222165) (NaBH₄) typically yields a mixture of (2R,3R,11bR)-DHTBZ and (2S,3R,11bR)-DHTBZ, often in a 4:1 ratio. nih.gov The use of bulkier reducing agents, such as L-Selectride®, can favor the formation of the alternative diastereomer. nih.gov Similarly, stereoselective reduction of (3S,11bS)-tetrabenazine using borane-methyl sulfide (B99878) in THF is used to produce (2S,3S,11bS)-dihydrotetrabenazine. nih.gov These examples underscore the principle that the stereochemical outcome at the C2 position is highly dependent on the reagent and the existing stereochemistry at C3 and C11b.

Biocatalysis, particularly using engineered ketoreductases (KREDs), has also emerged as a powerful method for the diastereoselective synthesis of DHTBZ isomers through the kinetic resolution of racemic TBZ. researchgate.net Machine learning and directed evolution have been applied to engineer KREDs that show high diastereoselectivity for specific isomers, achieving high yields and diastereomeric excess. researchgate.net

Resolution Techniques for Dihydrotetrabenazine Intermediates

Since many synthetic routes produce mixtures of stereoisomers, resolution techniques are essential for isolating the desired enantiomer or diastereomer. The resolution is often performed on tetrabenazine, a key precursor to dihydrotetrabenazine.

A widely used method is classical resolution, which involves the formation of diastereomeric salts using a chiral resolving agent. For tetrabenazine, (1S)-(+)-10-camphorsulfonic acid ((+)-CSA) has proven to be an effective resolving agent. nih.govresearchgate.net The process involves treating racemic tetrabenazine with (+)-CSA in a suitable solvent, such as acetone. nih.gov The diastereomeric salt of the (+)-(3R,11bR)-tetrabenazine enantiomer selectively crystallizes from the solution. nih.gov After separation, the pure enantiomer can be liberated by treatment with a base like ammonium (B1175870) hydroxide. nih.gov Conversely, using (1R)-(−)-10-camphorsulfonic acid allows for the isolation of the (−)-(3S,11bS)-tetrabenazine enantiomer. nih.gov

The efficiency of this resolution is dependent on several factors, as outlined in the table below.

| Factor | Observation | Reference |

|---|---|---|

| Resolving Agent | (1S)-(+)-10-camphorsulfonic acid is highly effective. Other chiral acids like (+)-tartaric acid and (+)-dibenzoyl-D-tartaric acid gave poor results. | nih.govnih.gov |

| Solvent | Acetone provides the best results for yield and enantiomeric excess. | nih.gov |

| Stoichiometry | Using one equivalent of the resolving agent may result in only moderate enantiomeric excess after a single crystallization. | nih.gov |

| Crystallization Temperature | Temperature plays a critical role in the success of the crystallization and resolution. | nih.gov |

Resolution can also be performed on dihydrotetrabenazine itself. Racemic α-dihydrotetrabenazine has been successfully resolved using di-p-toluoyl-L-tartaric acid to isolate the (+)-enantiomer. researchgate.nettandfonline.com This process involves forming the diastereomeric tartrate salt, which can be purified by recrystallization. nih.gov

Regioselective Functionalization Approaches

Regioselective functionalization in the context of the (2S,3S,11bR)-dihydrotetrabenazine core primarily refers to the selective introduction of the hydroxyl group at the C2 position. The synthetic methods described in section 3.1.1 are inherently regioselective.

The reduction of the C2-ketone of a tetrabenazine precursor is the key regioselective step that defines the dihydrotetrabenazine structure. This transformation specifically targets one of the two carbonyl groups in the tetrabenazine scaffold (the other being part of the lactam system which is not typically reduced under these conditions).

Further regioselective functionalization can be performed on the aromatic ring of the tetrabenazine scaffold. For instance, demethylation at the C9 position of tetrabenazine has been achieved using reagents like boron tribromide, although sometimes with low yields. mdpi.com This creates a phenolic hydroxyl group that can be a handle for further derivatization, such as the introduction of radioisotopes or other functional groups to modify the compound's properties. mdpi.com For example, the synthesis of 9-trifluoroethoxy-α-dihydrotetrabenazine demonstrates functionalization at the C9 position. nih.gov

Esterification Chemistry: Coupling of L-Valine to the (2S,3S,11bR)-Dihydrotetrabenazine Moiety

The final step in forming the target compound is the creation of an ester linkage between the C2-hydroxyl group of the dihydrotetrabenazine core and the carboxyl group of L-valine. This process requires careful selection of protecting groups and optimization of the coupling reaction to ensure high yield and purity.

Protecting Group Strategies in L-Valine Integration

L-valine is a bifunctional molecule containing both a carboxylic acid and a primary amine. To prevent unwanted side reactions during esterification, such as self-polymerization or N-acylation, the amino group must be temporarily blocked with a protecting group. organic-chemistry.org

Common protecting groups for the amino function of amino acids include the tert-butyloxycarbonyl (Boc) group and the benzyloxycarbonyl (Cbz or Z) group. mdpi.comresearchgate.net

Benzyloxycarbonyl (Cbz) Group : This is a frequently used protecting group in the synthesis of related compounds like Valbenazine (B1662120). mdpi.com The Cbz-protected L-valine is activated and then reacted with the dihydrotetrabenazine alcohol. The Cbz group is stable under the coupling conditions but can be readily removed in a subsequent step by catalytic hydrogenolysis (e.g., using H₂ gas with a palladium-on-carbon catalyst), which is a mild deprotection method that typically does not affect the ester bond or other functional groups in the molecule. mdpi.com

tert-Butyloxycarbonyl (Boc) Group : The Boc group is another widely used protecting group that is stable to many reaction conditions but can be removed under moderately acidic conditions (e.g., with trifluoroacetic acid). organic-chemistry.orgresearchgate.net

Optimization of Ester Bond Formation Methodologies

The formation of the ester bond between the protected L-valine and the C2-hydroxyl group of dihydrotetrabenazine is typically achieved using a coupling agent to activate the carboxylic acid.

A standard and effective method involves the use of a carbodiimide, such as dicyclohexylcarbodiimide (DCC) , often in the presence of a catalyst like 4-dimethylaminopyridine (DMAP) . mdpi.compeptide.com

The general mechanism involves the following steps:

The carboxylic acid of the Cbz-protected L-valine attacks DCC to form a highly reactive O-acylisourea intermediate.

The C2-hydroxyl group of dihydrotetrabenazine then acts as a nucleophile, attacking the activated carbonyl of the intermediate.

This attack forms the desired ester bond and releases dicyclohexylurea (DCU) as a byproduct. peptide.com DMAP acts as an acyl transfer catalyst, accelerating the reaction.

Optimization of this process involves controlling several variables to maximize yield and minimize side reactions and racemization. thieme-connect.comacs.org

| Parameter | Considerations for Optimization | Reference |

|---|---|---|

| Coupling Agent | DCC is effective, but the DCU byproduct can be difficult to remove. Other agents like EDC (water-soluble) or HATU (faster, less epimerization) can be used. | mdpi.compeptide.com |

| Solvent | Aprotic solvents like dichloromethane (B109758) (DCM) or dimethylformamide (DMF) are commonly used to dissolve the reactants. | mdpi.com |

| Temperature | Reactions are often run at room temperature or slightly below to minimize side reactions. | |

| Catalyst | A catalytic amount of DMAP is crucial for achieving a reasonable reaction rate. | mdpi.com |

| Purification | After the reaction, purification often involves filtration to remove the DCU byproduct, followed by chromatographic separation or crystallization of the final product to achieve high purity. | thieme-connect.com |

Following the successful coupling, the final step is the deprotection of the amino group (e.g., removal of the Cbz group by hydrogenolysis) to yield the final product, (2S,3S,11bR)-Dihydrotetrabenazine L-Val. mdpi.com

Preparation of Isotopically Labeled Analogues for Mechanistic Studies

Isotopic labeling is a powerful tool in pharmaceutical research, enabling detailed investigation of a drug's absorption, distribution, metabolism, and excretion (ADME) properties, as well as its interaction with biological targets. In the context of dihydrotetrabenazine derivatives, deuterium (B1214612), carbon-11 (B1219553), and fluorine-18 (B77423) are key isotopes utilized for these purposes.

The strategic incorporation of deuterium, a stable isotope of hydrogen, into drug molecules can significantly alter their metabolic fate. This "deuterium switch" approach is exemplified by deutetrabenazine, a deuterated analogue of tetrabenazine. researchgate.netnih.gov The primary strategy involves replacing hydrogen atoms with deuterium at sites susceptible to metabolic oxidation. In deutetrabenazine, the two methoxy (B1213986) groups of tetrabenazine are replaced with trideuteromethoxy groups. acs.org This substitution slows down the rate of O-demethylation by cytochrome P450 enzymes, particularly CYP2D6. nih.gov

This metabolic stabilization leads to a longer half-life of the active dihydrotetrabenazine metabolites, allowing for a reduced dosing frequency and an improved side-effect profile compared to the non-deuterated parent compound. researchgate.netnih.gov The synthesis of deutetrabenazine can be achieved through modifications of the classical tetrabenazine synthesis pathway, utilizing deuterated starting materials. nih.gov The kinetic isotope effect, where the C-D bond is stronger and thus broken more slowly than a C-H bond, is the fundamental principle behind this strategy. acs.org This approach has been instrumental in demonstrating the metabolic pathways of tetrabenazine and has paved the way for the development of next-generation VMAT2 inhibitors with improved pharmacokinetic properties. researchgate.netnih.gov

Deuterium labeling has also been explored for stabilizing chiral centers within molecules, a concept known as "deuterium-enabled chiral switching" (DECS). acs.org By replacing an exchangeable hydrogen atom at a chiral center with deuterium, the stereochemical integrity of the molecule can be maintained, allowing for the study of individual enantiomers. acs.org

The development of radiolabeled analogues of dihydrotetrabenazine has been pivotal for in vivo imaging of vesicular monoamine transporter 2 (VMAT2) using Positron Emission Tomography (PET). PET imaging allows for the non-invasive quantification of VMAT2 density in the brain, which is a valuable biomarker for various neurological disorders. Carbon-11 (¹¹C) and Fluorine-18 (¹⁸F) are the most commonly used radionuclides for this purpose due to their suitable half-lives and decay characteristics.

Carbon-11 Labeling:

[¹¹C]Dihydrotetrabenazine ([¹¹C]DTBZ) is a widely used PET radioligand for VMAT2 imaging. The synthesis of [¹¹C]DTBZ typically involves the methylation of a precursor molecule using a ¹¹C-methylating agent, such as [¹¹C]methyl iodide ([¹¹C]CH₃I) or [¹¹C]methyl triflate ([¹¹C]CH₃OTf). The precursor is usually a desmethyl derivative of dihydrotetrabenazine, such as 9-O-desmethyl-α-dihydrotetrabenazine. nih.gov The radiolabeling reaction is performed under rapid and efficient conditions to maximize the radiochemical yield and specific activity, given the short half-life of ¹¹C (20.4 minutes).

| Radiotracer | Precursor | Labeling Agent | Key Reaction Conditions |

| [¹¹C]DTBZ | 9-O-desmethyl-α-dihydrotetrabenazine | [¹¹C]CH₃I | Base (e.g., NaOH, K₂CO₃), solvent (e.g., DMF, DMSO), elevated temperature |

Fluorine-18 Labeling:

Fluorine-18 has a longer half-life (109.8 minutes) compared to carbon-11, which allows for more complex synthetic procedures and longer imaging protocols. The development of ¹⁸F-labeled VMAT2 radioligands has focused on improving upon the imaging characteristics of [¹¹C]DTBZ. A notable example is [¹⁸F]Fluoropropyl-dihydrotetrabenazine ([¹⁸F]FP-DTBZ).

The synthesis of ¹⁸F-labeled dihydrotetrabenazine analogues generally involves a nucleophilic substitution reaction where [¹⁸F]fluoride is introduced onto a precursor molecule containing a suitable leaving group, such as a tosylate or mesylate. For instance, the synthesis of [¹⁸F]FP-DTBZ involves the reaction of [¹⁸F]fluoride with a tosylated precursor of the fluoropropyl side chain, which is then coupled to the dihydrotetrabenazine core.

| Radiotracer | Precursor | Labeling Agent | Key Reaction Conditions |

| [¹⁸F]FP-DTBZ | Tosyl-propyl-dihydrotetrabenazine precursor | [¹⁸F]Fluoride (e.g., K¹⁸F/Kryptofix 2.2.2) | Aprotic polar solvent (e.g., acetonitrile, DMSO), elevated temperature |

These radiolabeling strategies have enabled crucial in vivo studies of VMAT2 in both preclinical and clinical settings, contributing significantly to our understanding of diseases like Parkinson's disease and Huntington's disease.

Solid-State Chemistry and Polymorphism Research of Related Salts and Forms

The solid-state properties of a pharmaceutical compound, including its crystalline form and the presence of polymorphs, can have a profound impact on its stability, solubility, and bioavailability. For this compound, which is also known as valbenazine, research into its different salt forms and their polymorphic behavior is critical for formulation development and ensuring consistent product quality. google.com

Valbenazine is often formulated as a tosylate salt. drugbank.comebi.ac.uk Extensive research has been conducted to identify and characterize different crystalline forms (polymorphs) of valbenazine tosylate. google.comgoogle.com These studies are essential as different polymorphs can exhibit distinct physicochemical properties. The identification of various polymorphic forms, often designated as Form I, Form II, etc., is typically achieved through techniques such as X-ray powder diffraction (XRPD), differential scanning calorimetry (DSC), and thermogravimetric analysis (TGA). google.comgoogle.com

Patents have disclosed the existence of multiple crystalline forms of valbenazine tosylate, each characterized by a unique XRPD pattern with distinct peaks at specific 2-theta angles. google.comgoogleapis.com For example, different forms (designated T2, T3, T6, T7) have been identified as solvates, incorporating solvents like dioxane, tetrahydrofuran, or isobutanol into their crystal structure. google.com The stability and hygroscopicity of these different forms are critical parameters that are evaluated to select the most suitable form for pharmaceutical development. google.comgoogleapis.com

Beyond the tosylate salt, other salt forms of valbenazine have also been investigated, including fumarate (B1241708) and oxalate (B1200264) salts. google.comgoogle.com The formation of different salts can alter the compound's properties, potentially offering advantages in terms of solubility or stability. The research into these various solid-state forms aims to identify the most thermodynamically stable and manufacturable form with optimal biopharmaceutical properties.

| Salt Form | Polymorphic Forms Identified | Key Characterization Data (XRPD peaks in 2-theta ± 0.2) |

| Valbenazine Tosylate | Form T2 | 6.2, 15.5, 16.5, 17.8, 19.6 google.com |

| Valbenazine Tosylate | Form T3 | 6.1, 9.0, 14.6, 17.3, 21.6 google.com |

| Valbenazine Tosylate | Form T7 | 6.3, 11.7, 13.1, 14.0, 18.9 google.com |

The comprehensive study of the solid-state chemistry of valbenazine and its salts is a crucial aspect of its pharmaceutical development, ensuring the final drug product is safe, effective, and consistent.

Molecular and Cellular Pharmacology of 2s,3s,11br Dihydrotetrabenazine L Val and Its Active Moiety

VMAT2 Binding Affinity and Selectivity Profile

The interaction of dihydrotetrabenazine (B1670615) isomers with the vesicular monoamine transporter 2 (VMAT2) is characterized by a high degree of stereospecificity. The affinity and subsequent pharmacological activity are critically dependent on the spatial arrangement of the molecule.

In vitro receptor binding assays are crucial for determining the affinity of a compound for its target. The dissociation constant (Kᵢ) is a measure of this affinity, with lower values indicating a stronger binding interaction. For the active moiety, (2S,3S,11bR)-Dihydrotetrabenazine, which corresponds to the (-)-α-dihydrotetrabenazine enantiomer, binding studies in rat brain striatum have demonstrated a significantly lower affinity for VMAT2 compared to its corresponding (+)-isomer. nih.gov The Kᵢ value for the (-)-isomer was determined to be in the micromolar range, indicating weak binding, whereas the (+)-isomer binds with nanomolar affinity. nih.gov

| Compound | VMAT2 Binding Affinity (Kᵢ) | Source Tissue |

|---|---|---|

| (+)-α-Dihydrotetrabenazine | 0.97 ± 0.48 nM | Rat Brain Striatum |

| (-)-α-Dihydrotetrabenazine [(2S,3S,11bR)-isomer] | 2.2 ± 0.3 µM | Rat Brain Striatum |

The binding of dihydrotetrabenazine to VMAT2 is highly stereospecific. nih.gov Only the (+)-α-dihydrotetrabenazine isomer shows selective and specific accumulation in brain regions with dense monoaminergic innervation. nih.gov Studies comparing various stereoisomers of dihydrotetrabenazine consistently show that isomers with the (11bR) configuration exhibit the highest affinity for VMAT2. researchgate.net

However, even within the (11bR) group, the configuration at the C2 and C3 positions is critical. The (2R,3R,11bR)-isomer, also known as (+)-α-HTBZ, is a potent VMAT2 inhibitor with a Kᵢ value of approximately 1.4 nM. semanticscholar.org In contrast, its enantiomer, the (2S,3S,11bS)-isomer, has a Kᵢ value of 270 nM, demonstrating significantly lower affinity. nih.gov The requested moiety, (2S,3S,11bR)-dihydrotetrabenazine, corresponds to the (-)-α-isomer, which has been shown to be largely inactive, with an affinity approximately 2000-fold lower than the (+)-α-isomer. nih.gov Similarly, studies on deuterated metabolites of tetrabenazine (B1681281) found that the (-)-α and (-)-β isomers were weak VMAT2 inhibitors compared to their (+) counterparts. semanticscholar.org

| Isomer | Common Name | VMAT2 Binding Affinity (Kᵢ) |

|---|---|---|

| (2R,3R,11bR)-HTBZ | [+]-α-HTBZ | ~1.4 nM |

| (2S,3S,11bR)-HTBZ | [-]-α-HTBZ | ~2200 nM (2.2 µM) |

| Deuterated [+]-α-deuHTBZ | N/A | 1.5 nM |

| Deuterated [+]-β-deuHTBZ | N/A | 12.4 nM |

| Deuterated [-]-α-deuHTBZ | N/A | ~2700 nM (Weak Inhibitor) |

| Deuterated [-]-β-deuHTBZ | N/A | ~1100 nM (Weak Inhibitor) |

Vesicular monoamine transporters are categorized into two main subtypes: VMAT1 and VMAT2. nih.gov VMAT1 is primarily expressed in the peripheral nervous system, whereas VMAT2 is predominantly found in the central nervous system. nih.gov The active metabolite of valbenazine (B1662120), (+)-α-dihydrotetrabenazine, demonstrates high selectivity for VMAT2, with little to no significant binding to VMAT1. researchgate.net This selectivity is a key feature of this class of VMAT2 inhibitors, minimizing peripheral effects. While specific binding data for the (2S,3S,11bR)-isomer at VMAT1 is not extensively detailed in available literature, it is anticipated to share the class-wide characteristic of preferential VMAT2 binding.

Molecular Mechanism of VMAT2 Inhibition

The pharmacological effect of dihydrotetrabenazine isomers is mediated through their direct interaction with VMAT2, which disrupts the normal process of monoamine transport into synaptic vesicles.

The inhibition of VMAT2 by tetrabenazine and its metabolites is a reversible process. researchgate.netnih.gov This means the compound binds to the transporter but can also dissociate, allowing the transporter to regain function once the inhibitor is cleared. This reversible action is distinct from irreversible inhibitors, such as reserpine (B192253), which bind covalently to the transporter. The reversible nature of the inhibition by dihydrotetrabenazine isomers allows for a more controlled modulation of monoamine depletion. nih.gov

The functional consequence of VMAT2 binding by dihydrotetrabenazine is the inhibition of monoamine uptake into presynaptic vesicles. nih.gov By blocking the transporter, these compounds prevent the loading of neurotransmitters like dopamine (B1211576), serotonin (B10506), and norepinephrine (B1679862) from the neuronal cytoplasm into vesicles for subsequent release. nih.gov This leads to a depletion of vesicular monoamines and a reduction in monoaminergic neurotransmission. mdsabstracts.org

The stereospecificity observed in binding affinity studies translates directly to the functional inhibition of monoamine uptake. Studies using isolated rat striatal synaptosomes have shown that the (+)-isomer of a dihydrotetrabenazine derivative is a potent inhibitor of dopamine uptake, with an IC₅₀ value in the low nanomolar range. nih.gov In stark contrast, the (-)-isomer was significantly less effective, requiring much higher concentrations to achieve similar levels of inhibition. nih.gov This confirms that the weak binding affinity of the (2S,3S,11bR)-dihydrotetrabenazine isomer results in a correspondingly weak functional inhibition of VMAT2's ability to transport monoamines. nih.gov

| Compound Isomer | IC₅₀ (nM) |

|---|---|

| (+)-isomer | 6.11 |

| (-)-isomer | 129 |

Evaluation of Off-Target Receptor Interactions in Preclinical Models (Dopaminergic, Serotonergic, Adrenergic Receptors)

(2S,3S,11bR)-Dihydrotetrabenazine L-Val, also known as valbenazine, and its principal active metabolite, (+)-α-dihydrotetrabenazine ([+]-α-HTBZ), demonstrate a high degree of selectivity for the vesicular monoamine transporter 2 (VMAT2). researchgate.net Preclinical evaluations using in vitro radioligand binding assays have consistently shown that both the parent compound and its active moiety have a negligible affinity for a wide range of other neurotransmitter receptors, including those in the dopaminergic, serotonergic, and adrenergic systems. researchgate.netsemanticscholar.orgnih.gov

This selectivity is a key pharmacological feature, as interactions with these off-target receptors are often associated with undesirable side effects. researchgate.net Studies have established that the binding affinity of valbenazine and [+]-α-HTBZ for dopaminergic (including D1 and D2 subtypes), serotonergic (including 5-HT1A, 5-HT2A, and 5-HT2B subtypes), adrenergic, histaminergic, and muscarinic receptors is insignificant. drugbank.comdrugbank.com Specifically, the inhibition constant (Ki) for these off-target receptors was found to be greater than 5000 nM, indicating a very low potential for interaction at therapeutic concentrations. drugbank.com

A broad panel screening of over 80 receptors, transporters, and ion channels further confirmed the lack of significant off-target activity for valbenazine and its metabolites. drugbank.com This high selectivity for VMAT2 distinguishes it from the metabolites of other VMAT2 inhibitors, such as deutetrabenazine, whose primary circulating metabolite has been shown to have an appreciable affinity for several dopamine (D2S, D3) and serotonin (5-HT1A, 5-HT2B, 5-HT7) receptors. researchgate.netnih.gov The focused action of valbenazine on VMAT2 is therefore a direct result of its minimal interaction with other monoaminergic receptors. researchgate.net

Table 1: Binding Affinity of Valbenazine and its Active Metabolite ([+]-α-HTBZ) at Off-Target Receptors This table is interactive. You can sort and filter the data.

| Compound | Receptor Family | Specific Receptors Assessed | Binding Affinity (Ki) | Reference |

|---|---|---|---|---|

| Valbenazine | Dopaminergic | D1, D2 | >5000 nM | drugbank.comdrugbank.com |

| Valbenazine | Serotonergic | 5-HT1A, 5-HT2A, 5-HT2B | >5000 nM | drugbank.comdrugbank.com |

| Valbenazine | Adrenergic | Not specified | >5000 nM | drugbank.com |

| [+]-α-HTBZ | Dopaminergic | D1, D2 | >5000 nM | drugbank.comdrugbank.com |

| [+]-α-HTBZ | Serotonergic | 5-HT1A, 5-HT2A, 5-HT2B | >5000 nM | drugbank.comdrugbank.com |

Effects on Monoamine Levels in Animal Brain Regions (Preclinical Models)

The primary mechanism of valbenazine involves the inhibition of VMAT2, which leads to a depletion of monoamine neurotransmitters in presynaptic nerve terminals. nih.gov Preclinical studies in animal models have elucidated the specific effects of valbenazine administration on the levels of various monoamines and their metabolites in different brain regions.

In a study conducted in awake rats, a single oral administration of valbenazine (5 mg/kg) resulted in significant, long-lasting decreases in the extracellular levels of specific monoamines. mdsabstracts.org In the striatum, there were marked decreases in dopamine (DA) and serotonin (5-HT) levels for up to six hours. mdsabstracts.org In the medial prefrontal cortex (mPFC), the same dose of valbenazine led to depleted levels of DA and norepinephrine (NE), while 5-HT levels remained largely unaffected. mdsabstracts.org The most profound depletions were observed for dopamine in the striatum and norepinephrine in the mPFC. mdsabstracts.org

Table 2: Effects of Valbenazine (5 mg/kg, p.o.) on Extracellular Monoamine and Metabolite Levels in Rat Brain This table is interactive. You can sort and filter the data.

| Brain Region | Monoamine/Metabolite | Effect | Duration | Reference |

|---|---|---|---|---|

| Striatum | Dopamine (DA) | Long-lasting decrease | Up to 6 hours | mdsabstracts.org |

| Striatum | Serotonin (5-HT) | Long-lasting decrease | Up to 6 hours | mdsabstracts.org |

| Striatum | Norepinephrine (NE) | No significant change | - | mdsabstracts.org |

| Striatum | DOPAC | Increase | - | mdsabstracts.org |

| Striatum | HVA | Increase | - | mdsabstracts.org |

| Striatum | 5-HIAA | Lesser increase | - | mdsabstracts.org |

| Medial Prefrontal Cortex (mPFC) | Dopamine (DA) | Long-lasting decrease | Up to 6 hours | mdsabstracts.org |

| Medial Prefrontal Cortex (mPFC) | Norepinephrine (NE) | Long-lasting decrease | Up to 6 hours | mdsabstracts.org |

| Medial Prefrontal Cortex (mPFC) | Serotonin (5-HT) | No significant change | - | mdsabstracts.org |

| Medial Prefrontal Cortex (mPFC) | DOPAC | Increase | - | mdsabstracts.org |

| Medial Prefrontal Cortex (mPFC) | HVA | Increase | - | mdsabstracts.org |

Investigation of VMAT2-Mediated Effects on Neuronal Processes (e.g., Process Elongation)

VMAT2 is crucial for the proper packaging and transport of monoamines into synaptic vesicles, a fundamental step in neurotransmission. nih.govnih.gov Recent preclinical research has begun to explore the role of VMAT2 in other neuronal processes beyond synaptic release, such as neuronal development and morphology.

The underlying molecular mechanism for this effect on neuronal morphology appears to involve the Akt kinase signaling pathway, which is known to play a role in neuronal differentiation. nih.gov Importantly, the study noted that treatment with these VMAT2 inhibitors did not alter the morphology of already mature neuronal processes, suggesting the effect is specific to the developmental phase of process elongation. nih.gov While this study did not use valbenazine directly, its findings on the effects of potent VMAT2 inhibition are mechanistically relevant to the pharmacological action of valbenazine and its active metabolite.

Metabolism and Biotransformation Pathways Preclinical/in Vitro Focus

Hydrolytic Cleavage of the L-Valine Ester Moiety to Yield (2S,3S,11bR)-Dihydrotetrabenazine

Valbenazine (B1662120) is designed as a prodrug of the L-valine ester of (+)-α-dihydrotetrabenazine ([+]-α-HTBZ). wikipedia.orgmdpi.com This initial and crucial metabolic step involves the hydrolysis of the ester bond, which releases the active metabolite, (2S,3S,11bR)-Dihydrotetrabenazine, also referred to as (+)-α-HTBZ. drugbank.comdrugs.comfda.govresearchgate.net This conversion is extensive and fundamental to the drug's mechanism of action, as (+)-α-HTBZ is a potent inhibitor of the vesicular monoamine transporter 2 (VMAT2). fda.govfda.gov

The cleavage of the L-valine ester from valbenazine is accomplished through hydrolysis. wikipedia.orgnih.gov This biochemical reaction is typically catalyzed by a broad class of enzymes known as esterases, which are ubiquitously present in the body, including in the plasma, liver, and other tissues. google.com While specific esterases have not been definitively identified in all preclinical systems, the rapid conversion is consistent with the activity of these enzymes. researchgate.net

The kinetics of the conversion from valbenazine to its active metabolite, (+)-α-HTBZ, have been characterized, demonstrating a rapid absorption of the parent compound and a more gradual formation of the active metabolite. Following oral administration, valbenazine reaches peak plasma concentrations (Tmax) within 0.5 to 1.0 hours. drugbank.comdrugs.com In contrast, the active metabolite, (+)-α-HTBZ, is formed more slowly, reaching its peak plasma concentration (Cmax) between 4 and 8 hours post-administration. drugbank.comdrugs.com This slower formation suggests that the clearance of the active metabolite is limited by its rate of formation. researchgate.net Both the parent compound and the active metabolite exhibit a prolonged half-life of 15 to 22 hours, which supports a once-daily administration schedule. wikipedia.orgfda.gov

| Compound | Time to Peak Plasma Concentration (Tmax) | Elimination Half-Life (t½) |

|---|---|---|

| Valbenazine | 0.5–1.0 hours drugbank.comdrugs.com | 15–22 hours wikipedia.orgfda.gov |

| (+)-α-Dihydrotetrabenazine ([+]-α-HTBZ) | 4–8 hours drugbank.comdrugs.com | 15–22 hours wikipedia.orgfda.gov |

Cytochrome P450-Mediated Metabolism of the Dihydrotetrabenazine (B1670615) Core

Following the initial hydrolysis, both the parent drug, valbenazine, and its primary active metabolite, (+)-α-HTBZ, undergo further metabolism mediated by the cytochrome P450 (CYP) enzyme system. nih.gov This family of liver enzymes is responsible for the oxidative biotransformation of a wide array of substances. mdpi.comyoutube.com

In vitro studies have identified specific CYP isoenzymes responsible for the metabolism of valbenazine and (+)-α-HTBZ. The oxidative metabolism of the parent valbenazine molecule is primarily carried out by CYP3A4 and CYP3A5. drugbank.comdrugs.comnih.gov The resulting active metabolite, (+)-α-HTBZ, is subsequently metabolized further, largely by the action of CYP2D6. drugbank.comdrugs.comnih.gov The involvement of these specific enzymes has implications for potential drug-drug interactions. nih.govsimpleandpractical.com Studies suggest that valbenazine and its active metabolite are unlikely to inhibit other major CYP isoenzymes, such as CYP1A2, CYP2B6, CYP2C8, CYP2C9, CYP2C19, and CYP2E1, at clinically relevant concentrations. drugs.comfda.gov

| Substrate | Primary Metabolizing Enzyme(s) | Metabolic Pathway |

|---|---|---|

| Valbenazine | Esterases | Hydrolysis wikipedia.orgnih.gov |

| Valbenazine | CYP3A4/CYP3A5 | Oxidation drugbank.comdrugs.com |

| (+)-α-Dihydrotetrabenazine ([+]-α-HTBZ) | CYP2D6 | Oxidation/Demethylation drugbank.comnih.govresearchgate.net |

The CYP-mediated metabolism results in several downstream metabolites. The action of CYP3A4/5 on valbenazine leads to the formation of a mono-oxidized valbenazine metabolite, among other minor products. drugbank.comdrugs.comfda.gov The metabolism of the active (+)-α-HTBZ core by CYP2D6 primarily involves O-demethylation, which produces inactive metabolites. researchgate.netnih.govnih.gov This demethylation at the nine-position of the dihydrotetrabenazine structure is a significant pathway for clearance. researchgate.netnih.gov Other biotransformation products arising from oxidation, such as mono-hydroxy metabolites, have also been observed. nih.gov

The metabolism of valbenazine is inherently stereoselective. The drug itself is a single isomer, L-valinate of (2R,3R,11bR)-dihydrotetrabenazine. mdpi.com The initial hydrolysis via esterases preserves this stereochemistry, yielding a single active metabolite, the (+)-α-HTBZ isomer. nih.govresearchgate.net

This is a key design feature that distinguishes valbenazine from tetrabenazine (B1681281), which is administered as a racemic mixture and is metabolized by carbonyl reductases into four distinct dihydrotetrabenazine stereoisomers ([+]-α-HTBZ, [−]-α-HTBZ, [+]-β-HTBZ, and [−]-β-HTBZ). nih.govnih.gov Each of these isomers possesses a different binding affinity for VMAT2 and other off-target receptors. nih.govnih.gov By producing only the most potent and selective VMAT2 inhibitor, (+)-α-HTBZ, the metabolism of valbenazine avoids the generation of less active or potentially off-target isomers. mdpi.comnih.govnih.gov The subsequent metabolism of the single (+)-α-HTBZ isomer by CYP2D6 is also a stereoselective process, acting on a specific spatial configuration of the molecule. nih.gov

Conjugation Pathways (e.g., Glucuronidation)

A thorough review of the available scientific literature did not yield specific preclinical data on the conjugation pathways, including glucuronidation, of Valbenazine or its metabolites. While conjugation is a common phase II metabolic route for many xenobiotics, detailed studies characterizing the formation of glucuronide or other conjugates of Valbenazine in preclinical models are not publicly available at this time. One study on a related, but distinct, compound noted that glucuronide conjugation was a major metabolic pathway in dog plasma, but similar findings for Valbenazine have not been reported. nih.gov

Metabolite Identification and Quantification in Preclinical Models (e.g., animal liver microsomes, plasma)

Preclinical studies have successfully identified the primary metabolic pathways of Valbenazine, which principally involve hydrolysis and oxidation. The major circulating metabolites have been characterized in various preclinical species, including rats and dogs.

Valbenazine undergoes extensive metabolism following oral administration. The primary route of activation is the hydrolysis of the L-valine ester to form the main active metabolite, (+)-α-dihydrotetrabenazine ([+]-α-HTBZ), also referred to as NBI-98782. nih.govresearchgate.net Another significant biotransformation pathway is oxidative metabolism, primarily mediated by cytochrome P450 enzymes CYP3A4 and CYP3A5, which leads to the formation of a mono-oxidized metabolite, NBI-136110. nih.govresearchgate.net The active metabolite, [+]-α-HTBZ, is further metabolized in part by CYP2D6. nih.govsemanticscholar.org

The metabolic profile of Valbenazine has been evaluated in preclinical animal models, demonstrating a qualitative similarity to the metabolism observed in humans. In vivo studies using radiolabeled Valbenazine have allowed for the quantification of the parent compound and its major metabolites in the plasma of rats and dogs. These studies provide insight into the relative exposure of each component following administration.

The table below summarizes the relative plasma exposure of Valbenazine and its key metabolites in rats and dogs after a single oral dose of [¹⁴C]Valbenazine.

Table 1: Percent of Total Plasma Radioactivity of [¹⁴C]Valbenazine-Related Material in Rat and Dog Following a Single Oral Administration

| Circulating Component | Rat (15 mg/kg) | Dog (10 mg/kg) |

|---|---|---|

| Valbenazine | 1.8% | 1.3% |

| NBI-98782 ([+]-α-HTBZ) | 10.7% | 14.8% |

| NBI-136110 | 12.5% | 10.6% |

| **NBI-679006 (M10b)*** | 1.7% | 1.2% |

*NBI-679006 is a hydroxylated analog of NBI-98782.

This table was created based on data from the FDA review of NDA 209241.

These data indicate that in both rat and dog models, the active metabolite NBI-98782 and the mono-oxidized metabolite NBI-136110 are the most abundant circulating components derived from Valbenazine, with the parent compound representing a minor fraction of the total radioactivity in plasma. This is consistent with Valbenazine's role as a prodrug that is rapidly converted to its metabolites.

Further preclinical investigations in lactating rats have also quantified the presence of Valbenazine and its major metabolites, NBI-98782 and NBI-136110, in maternal plasma and milk, as well as in the plasma of nursing pups. These studies confirm the systemic exposure of these metabolites in neonatal animals following maternal administration.

While in vivo studies have provided valuable quantitative data on the circulating levels of Valbenazine and its metabolites, detailed in vitro quantitative data from animal liver microsomes, such as the rates of formation for each metabolite and the specific enzyme kinetics, are not extensively available in the public domain. However, in vitro studies have been crucial in identifying the specific CYP450 isozymes responsible for the oxidative metabolism of Valbenazine and its active metabolite. nih.govresearchgate.net

Analytical Methodologies for Research on 2s,3s,11br Dihydrotetrabenazine L Val and Its Metabolites

Chromatographic Techniques for Separation and Quantification

Chromatography is a cornerstone for the analysis of (2S,3S,11bR)-Dihydrotetrabenazine L-Val and its related compounds, enabling the separation of complex mixtures and the precise quantification of individual components. Given the stereochemical complexity of these molecules, chiral chromatography is of particular importance.

Chiral High-Performance Liquid Chromatography (HPLC) for Isomeric Resolution

The stereochemistry of dihydrotetrabenazine (B1670615) (HTBZ) isomers is critical to their pharmacological activity. Chiral High-Performance Liquid Chromatography (HPLC) is an indispensable tool for resolving these stereoisomers. Research has demonstrated the successful separation of all eight stereoisomers of HTBZ, as well as the enantiomers of tetrabenazine (B1681281), using chiral HPLC methods. researchgate.net

A novel, enantioselective normal phase chiral HPLC method has been developed and validated for the separation and quantification of the isomers and enantiomer of this compound. ijper.org This method employs an amylose-based Chiral Pak IG-3 column, achieving a resolution of greater than 2.0 between the enantiomer and its isomers. ijper.org The mobile phase composition is a critical factor in achieving optimal separation. One effective mobile phase consists of n-Heptane, isopropyl alcohol, dichloromethane (B109758), ethanol, and diethylamine (B46881) in a 70:10:15:5:0.1 (v/v) ratio. ijper.org Detection is typically carried out using a photodiode array detector at 282 nm. ijper.org

Similarly, chiral HPLC methods have been established for the enantiomeric purity determination of related dihydrotetrabenazine precursors. For instance, a method using a Phenomenex Chirex 3014 column with a mobile phase of n-hexane/1,2-dichloroethane/ethanol/trifluoroacetic acid/triethylamine has been validated for this purpose, achieving baseline separation in under 20 minutes. researchgate.net

Table 1: Example Chiral HPLC Method Parameters for Isomeric Resolution

| Parameter | Condition |

| Column | Amylose-based Chiral Pak IG-3 (250 x 4.6 mm, 3.0 µm) ijper.org |

| Mobile Phase | n-Heptane: Isopropyl Alcohol: Dichloromethane: Ethanol: Diethylamine (70:10:15:5:0.1 v/v) ijper.org |

| Flow Rate | Gradient ijper.org |

| Column Temperature | 35°C ijper.org |

| Detection | Photodiode array (PDA) at 282 nm ijper.org |

| Injection Volume | 10 µL ijper.org |

| Resolution | > 2.0 ijper.org |

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for Quantification and Identification

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the gold standard for the sensitive and selective quantification of this compound and its primary active metabolite, (+)-α-dihydrotetrabenazine ([+]-α-HTBZ), in biological matrices. nih.govinstanano.com Validated methods have been developed for the analysis of these compounds in plasma samples, which are essential for pharmacokinetic studies. instanano.com

A typical LC-MS/MS method involves sample preparation via liquid-liquid extraction or solid-phase extraction. instanano.comrsc.org Chromatographic separation is often achieved on a C18 column with gradient elution. instanano.com A triple quadrupole mass spectrometer operating in multiple reaction-monitoring (MRM) mode provides high selectivity and sensitivity for detection. instanano.comrsc.org

For quantification, specific precursor-to-product ion transitions are monitored. For this compound, the transition m/z 419.3 → 205.3 is commonly used, while for [+]-α-HTBZ, the transition is m/z 320.3 → 165.3. instanano.com These methods are validated according to regulatory guidelines and demonstrate linearity over a defined concentration range, for example, 1.00 to 1000 ng/mL for the parent compound and 0.100 to 100 ng/mL for the [+]-α-HTBZ metabolite. instanano.com

Table 2: LC-MS/MS Parameters for Quantification

| Analyte | Precursor Ion (m/z) | Product Ion (m/z) |

| This compound | 419.3 | 205.3 |

| (+)-α-Dihydrotetrabenazine ([+]-α-HTBZ) | 320.3 | 165.3 |

Ultra-Performance Liquid Chromatography-Quadrupole Exactive Orbitrap High-Resolution Mass Spectrometry (UPLC-Q Exactive™ Orbitrap HRMS) for Metabolite Profiling

Ultra-Performance Liquid Chromatography coupled with Quadrupole Exactive Orbitrap High-Resolution Mass Spectrometry (UPLC-Q Exactive™ Orbitrap HRMS) is a powerful tool for comprehensive metabolite profiling. While specific studies on this compound using this technique are not extensively published, the methodology has been successfully applied to identify metabolites of structurally related compounds, such as (+)-9-trifluoroethoxy-α-dihydrotetrabenazine. nih.gov

This approach allows for the detection and identification of metabolites in various biological matrices, including liver microsomes and plasma. nih.gov The process involves incubating the parent drug with the biological matrix, followed by sample preparation, typically protein precipitation. nih.gov The supernatant is then analyzed by UPLC-Q Exactive™ Orbitrap HRMS. The high-resolution and accurate mass capabilities of the Orbitrap analyzer enable the determination of the elemental composition of metabolites, while MS/MS fragmentation patterns aid in structural elucidation. nih.gov This technique is instrumental in identifying metabolic pathways, such as oxidation, demethylation, and glucuronidation.

Spectroscopic Characterization (NMR, MS, IR) of Synthesized Compounds and Metabolites (Focus on applications, not raw data)

Spectroscopic techniques are fundamental for the structural elucidation and confirmation of synthesized this compound, its intermediates, and metabolites.

Nuclear Magnetic Resonance (NMR) Spectroscopy : Both ¹H and ¹³C NMR are critical for confirming the chemical structure of synthesized compounds. For instance, in the synthesis of various dihydrotetrabenazine stereoisomers, NMR is used to verify the successful synthesis and to provide detailed structural information, including the chemical shifts and coupling constants of protons and carbons in the molecule. google.com Patent literature also describes the use of ¹H and ¹³C NMR to confirm the structure and purity of this compound and its intermediates during process development. mdpi.com Specific chemical shifts in the ¹H NMR spectra, such as those for the aromatic protons and the protons adjacent to the nitrogen and oxygen atoms, are characteristic of the dihydrotetrabenazine scaffold. google.com

Mass Spectrometry (MS) : MS is used to determine the molecular weight and elemental composition of the synthesized compounds. High-resolution mass spectrometry (HRMS) is particularly valuable for confirming the exact mass, which provides strong evidence for the chemical formula. google.com

Infrared (IR) Spectroscopy : IR spectroscopy is employed to identify the functional groups present in the molecule. mdpi.com The IR spectrum of this compound would be expected to show characteristic absorption bands for the amine N-H bond, the ester carbonyl (C=O) group, C-O bonds, and aromatic C-H and C=C bonds. This technique is useful for confirming the presence of key functional moieties and for monitoring the progress of chemical reactions during synthesis. nih.govbiomedscidirect.com

Radioligand Binding Assays for VMAT2 Affinity Studies

Radioligand binding assays are essential for determining the in vitro potency and selectivity of this compound and its metabolites at the VMAT2 target. These assays typically use radiolabeled VMAT2 ligands, such as [³H]dihydrotetrabenazine, and tissue homogenates rich in VMAT2, such as rat striatum or human platelets. google.comkeystonebioanalytical.com

The assay measures the ability of the test compounds to displace the radioligand from the VMAT2 binding site. The results are expressed as the inhibitor constant (Ki), which represents the concentration of the compound required to occupy 50% of the receptors. A lower Ki value indicates a higher binding affinity.

Pharmacological characterization has shown that the primary active metabolite, (+)-α-HTBZ (also referred to as R,R,R-HTBZ), is a highly potent VMAT2 inhibitor. google.comkeystonebioanalytical.com In contrast, the parent compound, this compound, and another metabolite, NBI-136110, exhibit lower affinity for VMAT2. google.comkeystonebioanalytical.com These studies confirm that the therapeutic activity is primarily driven by the [+]-α-HTBZ metabolite. mdpi.comnih.gov

Table 3: VMAT2 Binding Affinities (Ki, nM) of this compound and its Metabolites

| Compound | Rat Striatum google.com | Rat Forebrain google.com | Human Platelets google.com |

| This compound | 110-190 | - | - |

| (+)-α-Dihydrotetrabenazine (R,R,R-HTBZ) | 1.0-2.8 | 4.2 | 2.6-3.3 |

| NBI-136110 | 160-220 | - | - |

Bioanalytical Method Development for Preclinical Samples

The development and validation of robust bioanalytical methods are critical for the analysis of preclinical samples, such as plasma from toxicology and pharmacokinetic studies. These methods must be selective, sensitive, accurate, and precise to provide reliable data.

For this compound and its metabolites, LC-MS/MS is the preferred platform for bioanalysis in preclinical studies. instanano.com The method development process involves several key steps:

Sample Preparation : Optimization of an extraction procedure to efficiently isolate the analytes from the biological matrix (e.g., rat plasma) and minimize matrix effects. Liquid-liquid extraction and solid-phase extraction are common techniques. rsc.org

Chromatographic Separation : Development of an HPLC or UPLC method to achieve good separation of the analytes from endogenous plasma components and potential metabolites.

Mass Spectrometric Detection : Optimization of MS/MS parameters, including ionization source conditions and MRM transitions, to maximize sensitivity and selectivity.

Method Validation : A comprehensive validation is performed according to regulatory guidelines (e.g., FDA). This includes assessing the method's linearity, accuracy, precision (intra- and inter-day), selectivity, recovery, matrix effect, and the stability of the analytes under various conditions (e.g., freeze-thaw, short-term, and long-term storage). biomedscidirect.com

A validated LC-MS/MS method for the simultaneous determination of multiple analytes, such as a parent drug and its metabolites, in rat plasma allows for the accurate characterization of their pharmacokinetic profiles in preclinical species.

Structure Activity Relationship Sar Studies Centered on 2s,3s,11br Dihydrotetrabenazine L Val

Influence of Absolute Stereochemistry at C2, C3, and C11b on VMAT2 Affinity and Selectivity

The three-dimensional arrangement of the dihydrotetrabenazine (B1670615) molecule is a paramount determinant of its biological activity. The binding of dihydrotetrabenazine to VMAT2 is highly stereospecific, with distinct differences in affinity observed between various stereoisomers. nih.gov The core structure of dihydrotetrabenazine contains three chiral centers at positions C2, C3, and C11b, giving rise to eight possible stereoisomers.

Research has unequivocally demonstrated that the VMAT2 binding affinity resides almost exclusively in one specific isomer. The active metabolite of the approved drug valbenazine (B1662120) is (+)-α-dihydrotetrabenazine, which has the (2R,3R,11bR) absolute configuration. semanticscholar.orgresearchgate.net This particular isomer exhibits potent inhibition of VMAT2 with a high binding affinity. In contrast, its enantiomer, the (-)-isomer, is essentially inactive. nih.gov

Studies comparing the binding affinities of different isomers highlight this stark difference. The (+)-α-HTBZ isomer binds to VMAT2 with high affinity, whereas other isomers, such as the (-)-α and β-isomers, are significantly weaker inhibitors. nih.govsemanticscholar.org This stereoselectivity underscores the precise conformational requirements of the VMAT2 binding pocket. The specific orientation of the substituents at C2, C3, and C11b must complement the topology of the receptor site to achieve high-affinity binding and effective inhibition. Any deviation from the optimal (2R,3R,11bR) configuration leads to a dramatic loss of potency, rendering the other isomers poor VMAT2 inhibitors.

| Stereoisomer | VMAT2 Binding Affinity (Ki) |

|---|---|

| (+)-α-dihydrotetrabenazine [(2R,3R,11bR)] | ~0.97 - 1.4 nM |

| (-)-α-dihydrotetrabenazine | ~2,200 nM |

| [+]-β-deuterated-HTBZ | 12.4 nM |

| [-]-β-deuterated-HTBZ | ~1,130 nM |

This table presents the binding affinities for different stereoisomers of dihydrotetrabenazine (HTBZ) and its deuterated forms, demonstrating the high stereospecificity of VMAT2 binding. The (+)-α isomer shows significantly higher affinity compared to other isomers. nih.govsemanticscholar.org

Role of the L-Valine Moiety in VMAT2 Interaction and Prodrug Properties

The attachment of an L-valine ester to the C2-hydroxyl group of the dihydrotetrabenazine core transforms the molecule into a prodrug. researchgate.net This strategic modification does not directly contribute to the binding interaction with VMAT2 itself, as valbenazine has a much lower affinity for the transporter compared to its active metabolite. nih.gov Instead, the L-valine moiety is crucial for improving the pharmacokinetic properties of the parent drug.

Upon oral administration, the valine ester is readily hydrolyzed by esterases in the body to release the active drug, (+)-α-dihydrotetrabenazine. researchgate.netmedcentral.com This bioconversion process allows for a more controlled and sustained release of the active metabolite, contributing to a longer half-life compared to tetrabenazine (B1681281). semanticscholar.org The use of amino acid esters as prodrugs can also facilitate transport across biological membranes, potentially by utilizing endogenous peptide transporters. nih.gov The L-valine ester strategy effectively enhances the druggability of the active dihydrotetrabenazine isomer by optimizing its absorption and metabolic profile. njucm.edu.cnresearchgate.net

Systematic Modification of the Isobutyl Group and Methoxy (B1213986) Groups

Systematic modifications of the substituents on the dihydrotetrabenazine scaffold have provided further insights into the SAR for VMAT2 inhibition.

Isobutyl Group at C3: Structural and computational studies reveal that the isobutyl group at the C3 position is critical for high-affinity binding. This hydrophobic group is positioned within a specific hydrophobic pocket in the VMAT2 binding site. nih.govelifesciences.org The size and shape of this group are important; alterations can lead to steric clashes or a loss of favorable van der Waals interactions, thereby reducing binding affinity. For instance, replacing the isobutyl group with a smaller or larger alkyl chain would likely disrupt the optimal fit within this pocket.

Methoxy Groups at C9 and C10: The two methoxy groups on the aromatic ring of the dihydroisoquinoline core also play a significant role. They are involved in interactions within the VMAT2 binding site. nih.gov Metabolism studies have shown that O-demethylation, particularly at the C9 position, leads to the formation of an inactive metabolite. nih.gov This highlights the importance of these methoxy groups for maintaining potency. To circumvent this metabolic vulnerability, researchers have explored replacing these groups. For example, substituting the 9-methoxy group with a 9-(2,2,2-trifluoroethoxy) group resulted in a compound with high VMAT2 affinity and potentially improved metabolic stability, as it is less susceptible to CYP2D6-mediated demethylation. nih.gov

Computational Chemistry and Molecular Modeling Approaches

Computational methods are powerful tools for elucidating the SAR of VMAT2 inhibitors and for designing new, potent compounds.

Molecular docking simulations have been instrumental in visualizing the binding mode of tetrabenazine and its dihydro-metabolites within the VMAT2 transporter. nih.gov These simulations are often based on cryo-electron microscopy (cryo-EM) structures of VMAT2. nih.govnih.govbiorxiv.org The results consistently show that the ligand binds to a central site within the transmembrane domain of the protein, locking it in an occluded conformation that prevents the transport of monoamine substrates. nih.govelifesciences.org

Docking studies confirm the importance of key structural features:

The isobutyl group at C3 fits snugly into a hydrophobic pocket. elifesciences.org

The methoxy groups form interactions with polar residues in the binding site.

Quantitative structure-activity relationship (QSAR) modeling is a computational technique used to establish a mathematical correlation between the chemical structures of a series of compounds and their biological activity. youtube.com For VMAT2 inhibitors, a QSAR model could be developed by correlating the VMAT2 binding affinities of various dihydrotetrabenazine analogs with their calculated physicochemical properties (descriptors), such as hydrophobicity (logP), electronic properties, and steric parameters. researchgate.net

Pharmacophore modeling identifies the essential three-dimensional arrangement of chemical features that a molecule must possess to bind to a specific biological target. youtube.com A pharmacophore model for a potent VMAT2 inhibitor like (+)-α-dihydrotetrabenazine would include features such as:

A hydrophobic feature corresponding to the isobutyl group.

Hydrogen bond acceptor features for the methoxy groups.

A specific spatial arrangement of these features dictated by the rigid tricyclic core.

Once a reliable pharmacophore model is established, it can be used as a 3D query to perform virtual screening of large chemical databases. nih.govmdpi.com This process rapidly identifies novel molecules from the database that match the pharmacophore and are therefore potential VMAT2 inhibitors. mdpi.com This approach accelerates the discovery of new chemical scaffolds that may have improved potency, selectivity, or pharmacokinetic properties.

Future Research Directions and Theoretical Applications in Neurochemical Biology

Design and Synthesis of Novel VMAT2 Probes Based on the (2S,3S,11bR)-Dihydrotetrabenazine Scaffold

The development of novel molecular probes derived from the (2S,3S,11bR)-dihydrotetrabenazine scaffold is a promising avenue for advancing our understanding of VMAT2 function and distribution in the brain. These probes can be engineered for various applications, including positron emission tomography (PET) imaging and fluorescent labeling in vitro and in vivo.

Future research will likely focus on the synthesis of derivatives of (2S,3S,11bR)-dihydrotetrabenazine labeled with positron-emitting isotopes such as carbon-11 (B1219553) or fluorine-18 (B77423). These radiolabeled probes could enable the non-invasive visualization and quantification of VMAT2 density in the living brain, providing valuable insights into the pathophysiology of monoamine-related disorders and the target engagement of VMAT2-targeting drugs. The synthesis of such probes would involve the stereoselective preparation of the (2S,3S,11bR)-dihydrotetrabenazine core, followed by the introduction of a radiolabel at a suitable position that does not compromise VMAT2 binding affinity.

| Probe Type | Isotope | Potential Application | Key Synthetic Challenge |

| PET Ligand | 11C or 18F | In vivo imaging of VMAT2 density | Rapid and efficient radiolabeling of the stereochemically pure scaffold |

| Fluorescent Probe | e.g., BODIPY, fluorescein | In vitro visualization of VMAT2 in cells and tissues | Attaching a fluorophore without disrupting VMAT2 binding |

| Photoaffinity Probe | Azide or diazirine functional group | Covalent labeling and identification of VMAT2 binding site residues | Synthesis of a derivative that retains high affinity and becomes reactive upon photoactivation |

Investigation of Differential VMAT2 Inhibition Mechanisms among Stereoisomers

The stereochemistry of dihydrotetrabenazine (B1670615) is a critical determinant of its VMAT2 binding affinity and inhibitory potency. Research has consistently shown that the (2R,3R,11bR) stereoisomer of dihydrotetrabenazine exhibits the highest affinity for VMAT2. nih.gov In contrast, other stereoisomers, including the (2S,3S,11bR) configuration, generally display significantly lower binding affinities. nih.gov